2,5-Dimethylbenzenesulfonyl chloride
CAS No.: 19040-62-1
Cat. No.: VC21049286
Molecular Formula: C8H9ClO2S
Molecular Weight: 204.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19040-62-1 |
---|---|
Molecular Formula | C8H9ClO2S |
Molecular Weight | 204.67 g/mol |
IUPAC Name | 2,5-dimethylbenzenesulfonyl chloride |
Standard InChI | InChI=1S/C8H9ClO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3 |
Standard InChI Key | FZVZUIBYLZZOEW-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)Cl |
Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)Cl |
Introduction
Basic Identification and Structural Characteristics
2,5-Dimethylbenzenesulfonyl chloride, also known as p-xylene-2-sulfonyl chloride, is an organosulfur compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol . The compound features a benzene ring with two methyl substituents at positions 2 and 5, and a sulfonyl chloride group (-SO2Cl) attached to the ring. This sulfonyl chloride functional group is highly reactive and serves as the primary site for chemical transformations, making the compound particularly useful in organic synthesis .
The structural characteristics of 2,5-dimethylbenzenesulfonyl chloride contribute significantly to its chemical behavior. The presence of the electron-donating methyl groups at the 2 and 5 positions influences the electronic distribution across the molecule, affecting its reactivity patterns compared to unsubstituted benzenesulfonyl chloride . Additionally, the sulfonyl chloride group exhibits high electrophilicity, enabling it to react readily with various nucleophiles .
Physical and Chemical Properties
2,5-Dimethylbenzenesulfonyl chloride exists as a pale yellow solid or liquid under standard conditions and is sensitive to moisture . Table 1 summarizes the key physical and chemical properties of this compound based on available data.
Table 1: Physical and Chemical Properties of 2,5-Dimethylbenzenesulfonyl Chloride
Property | Value | Reference |
---|---|---|
Melting point | 156-158°C | |
Boiling point | 77°C | |
Density | 1.290 | |
Flash point | 21°C | |
Physical state | Liquid/Solid | |
Color | Pale yellow | |
Sensitivity | Moisture sensitive | |
RTECS | DB8927600 |
The compound's relatively low flash point (21°C) indicates high flammability, which necessitates careful handling in laboratory and industrial settings . Its moisture sensitivity is an important consideration for storage and handling, as it can undergo hydrolysis when exposed to atmospheric moisture, leading to degradation of the compound .
Synthesis Methods
The industrial and laboratory synthesis of 2,5-dimethylbenzenesulfonyl chloride typically involves a two-step process starting from 2,5-dimethylbenzene (p-xylene). The synthesis pathway is outlined below:
Sulfonation
The first step involves the sulfonation of p-xylene using a strong sulfonating agent such as concentrated sulfuric acid (H2SO4). This reaction introduces a sulfonic acid group (-SO3H) to the aromatic ring, resulting in the formation of 2,5-dimethylbenzenesulfonic acid. The reaction typically proceeds under controlled temperature conditions to achieve regioselectivity in the substitution pattern.
Chlorination
In the second step, the sulfonic acid intermediate undergoes chlorination through reaction with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding 2,5-dimethylbenzenesulfonyl chloride. The reaction mechanism involves nucleophilic displacement of the hydroxyl group by chloride:
2,5-Dimethylbenzenesulfonic acid + SOCl2 → 2,5-Dimethylbenzenesulfonyl chloride + SO2 + HCl
Industrial Production Methods
Industrial production of 2,5-dimethylbenzenesulfonyl chloride employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production. Temperature control, reaction time, and reagent ratios are carefully monitored to maximize yield and minimize the formation of by-products.
Chemical Reactivity
The chemical behavior of 2,5-dimethylbenzenesulfonyl chloride is predominantly governed by the high reactivity of the sulfonyl chloride group, which readily undergoes various transformations under different reaction conditions. Understanding these reactivity patterns is crucial for its effective utilization in organic synthesis.
Nucleophilic Substitution Reactions
2,5-Dimethylbenzenesulfonyl chloride readily participates in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols. These reactions typically proceed under basic conditions and result in the formation of sulfonamides, sulfonate esters, or thiosulfonates, respectively.
For example, the reaction with an amine (R-NH2) proceeds as follows:
C8H9SO2Cl + R-NH2 → C8H9SO2-NHR + HCl
These substitution reactions are widely employed in organic synthesis for introducing the 2,5-dimethylbenzenesulfonyl group into various molecules .
Reduction Reactions
The sulfonyl chloride group can be reduced to the corresponding sulfonamide or sulfone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reduction reactions expand the utility of 2,5-dimethylbenzenesulfonyl chloride in preparing diverse sulfur-containing compounds.
Oxidation Reactions
Although less common, the methyl groups of 2,5-dimethylbenzenesulfonyl chloride can undergo oxidation to form carboxylic acids under strong oxidative conditions. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions can facilitate these transformations.
Solvolysis Mechanism
Studies on the solvolysis of similar arenesulfonyl chlorides suggest that 2,5-dimethylbenzenesulfonyl chloride undergoes solvolysis through a concerted, bimolecular mechanism (SN2-like) rather than a unimolecular ionization process (SN1) . This is consistent with activation parameters and the effect of solvent polarity on reaction rates observed for similar compounds.
In aqueous dioxane solvents, the solvolysis likely proceeds with simultaneous bond-breaking and bond-forming, with a small negative charge development on the sulfur at the transition state . This mechanistic insight is valuable for predicting and controlling reactions involving 2,5-dimethylbenzenesulfonyl chloride.
Applications in Synthetic Chemistry
2,5-Dimethylbenzenesulfonyl chloride serves as a versatile reagent in various synthetic applications due to its reactive sulfonyl chloride group. Its applications span across different domains of organic chemistry and pharmaceutical synthesis.
Synthesis of Sulfonamides
One of the primary applications of 2,5-dimethylbenzenesulfonyl chloride is in the synthesis of sulfonamide derivatives. The reaction with various amines results in the formation of sulfonamides, which are important structural motifs in many pharmaceuticals . For example, the synthesis of biphenylsulfonamide derivatives with potential anti-diabetic activity involves the use of sulfonyl chlorides similar to 2,5-dimethylbenzenesulfonyl chloride .
Pharmaceutical Intermediates
2,5-Dimethylbenzenesulfonyl chloride serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The sulfonamide derivatives prepared from this compound have potential therapeutic applications, including antibacterial and anti-inflammatory properties . These derivatives can inhibit specific enzymes vital for microbial growth, such as dihydropteroate synthase in bacteria.
Other Applications
Beyond its use in pharmaceutical synthesis, 2,5-dimethylbenzenesulfonyl chloride finds applications in:
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Preparation of sulfonate esters, which are useful protecting groups in organic synthesis
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Synthesis of thiol compounds through conversion of the sulfonyl chloride to a thiol group
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Production of specialty chemicals, including dyes and agrochemicals
Parameter | Classification/Statement | Reference |
---|---|---|
Hazard Codes | C, Xi | |
Risk Statements | 10-34 | |
Safety Statements | 16-26-36/37/39-27 | |
RIDADR | 2920 | |
Hazard Note | Corrosive/Moisture Sensitive | |
Hazard Class | 8 | |
Packing Group | II |
Comparison with Structural Analogs
Comparing 2,5-dimethylbenzenesulfonyl chloride with structurally related compounds provides insights into how minor structural modifications affect physicochemical properties and reactivity patterns. Several analogs with varying substituents have been studied.
Comparison with Halogenated Derivatives
4-Chloro-2,5-dimethylbenzenesulfonyl chloride (CAS: 88-49-3) and 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride (CAS: 854860-52-9) are halogenated analogs of 2,5-dimethylbenzenesulfonyl chloride . The presence of chlorine substituents alters the electron distribution in the molecule, affecting its reactivity. Chlorine, being an electron-withdrawing group, increases the electrophilicity of the sulfonyl chloride, potentially enhancing its reactivity towards nucleophiles.
Comparison with Methoxy Derivatives
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (CAS: 90416-52-7) and 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (CAS: 91179-12-3) are methoxy-substituted analogs . The methoxy group introduces an electron-donating effect, which can modulate the reactivity of the sulfonyl chloride group. These compounds may exhibit different solubility profiles and reactivity patterns compared to the parent compound.
Reactivity Differences
Studies on the solvolysis of various arenesulfonyl chlorides, including substituted derivatives, have shown that substituent effects can significantly impact reaction rates . For instance, electron-donating groups like methyl and methoxy can stabilize the developing positive charge in the transition state of certain reactions, potentially accelerating the reaction rate. Conversely, electron-withdrawing groups like nitro can have the opposite effect.
Table 3 compares some key properties of 2,5-dimethylbenzenesulfonyl chloride with its structural analogs.
Table 3: Comparison of 2,5-Dimethylbenzenesulfonyl Chloride with Structural Analogs
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